3-Formyl-5-(methoxycarbonyl)benzoic acid

Orthogonal protection Sequential functionalization Amide coupling

Procure 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) for its unique orthogonal reactivity: a free carboxylic acid (pKa 3.48 ± 0.10) for immediate conjugation, a methyl-protected carboxylate inert under coupling conditions, and a formyl group for further diversification. This asymmetric substitution eliminates the protection/deprotection steps required by symmetric 5-formylisophthalic acid, directly reducing synthetic complexity and improving overall yield. The enhanced LogP (1.81) and lower PSA improve solubility in organic solvents (THF, DCM, EtOAc) and extraction recovery. It also serves as an on-demand precursor to 5-formylisophthalic acid via hydrolysis.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 914220-93-2
Cat. No. B1497511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-5-(methoxycarbonyl)benzoic acid
CAS914220-93-2
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)C=O
InChIInChI=1S/C10H8O5/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyKZCYOESSJNRPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-5-(methoxycarbonyl)benzoic Acid (CAS 914220-93-2) | Asymmetric Bifunctional Building Block for Precision Synthesis


3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2), systematically named 5-formyl-isophthalic acid monomethyl ester, is an aromatic C10H8O5 compound (MW 208.17) featuring three distinct reactive handles: a carboxylic acid at position 1, a methoxycarbonyl ester at position 3, and a formyl group at position 5 of the benzene ring . This asymmetric substitution pattern establishes orthogonal reactivity not present in symmetrical analogs such as 5-formylisophthalic acid (two free carboxylic acids) or dimethyl 5-formylisophthalate (two protected esters), making it uniquely suited for sequential, regiospecific functionalization in multistep synthetic routes . The compound is classified as an organic framework monomer building block and is commercially available with batch-specific quality documentation including NMR, HPLC, and GC analytical data .

Why 3-Formyl-5-(methoxycarbonyl)benzoic Acid Cannot Be Replaced by Symmetric Isophthalate Analogs


Substituting 3-formyl-5-(methoxycarbonyl)benzoic acid with 5-formylisophthalic acid or dimethyl 5-formylisophthalate fundamentally alters the synthetic route by eliminating the orthogonal reactivity essential for sequential functionalization. 5-Formylisophthalic acid presents two free carboxylic acids that react simultaneously under standard coupling conditions, necessitating complex protection/deprotection strategies that introduce additional synthetic steps and reduce overall yield . Conversely, dimethyl 5-formylisophthalate lacks any free carboxylic acid, precluding direct amide or ester bond formation without prior hydrolysis. The target compound, in contrast, provides one free carboxylic acid for immediate conjugation and one methyl-protected carboxylate that remains inert until deliberate deprotection, enabling precise, stepwise molecular assembly without protecting group manipulations [1]. This differential orthogonal reactivity is quantified by pKa: the free carboxylic acid exhibits pKa 3.48 ± 0.10 (predicted), while the methyl ester remains stable under the mildly basic conditions required for carboxylate activation .

3-Formyl-5-(methoxycarbonyl)benzoic Acid: Quantitative Differentiation Evidence vs. Isophthalate-Derived Comparators


Orthogonal Reactivity: Protected vs. Free Carboxylic Acid Functionality in Sequential Synthesis

The target compound provides precisely one free carboxylic acid and one methyl-protected carboxylate, whereas 5-formylisophthalic acid provides two free carboxylic acids and dimethyl 5-formylisophthalate provides none. The free acid pKa (3.48 ± 0.10) is sufficiently distinct from typical amide coupling base conditions (pH ~8–9) such that the methyl ester remains completely stable during carboxylate activation, eliminating the need for orthogonal protecting group strategies required with symmetric analogs .

Orthogonal protection Sequential functionalization Amide coupling

Lipophilicity Profile Enables Differential Chromatographic Separation and Solvent Partitioning

The calculated ACD/LogP for 3-formyl-5-(methoxycarbonyl)benzoic acid is 1.81 . This value represents a substantial ~4.5-fold increase in lipophilicity compared to 5-formylisophthalic acid, which has an XLogP3 of 0.4 . At pH 7.4, the target compound exhibits ACD/LogD of -1.27, reflecting the ionized carboxylate state, while the neutral LogP (1.81) governs retention in reversed-phase chromatography and organic solvent partitioning during workup .

LogP Chromatographic separation ADME optimization

Reduced Hydrogen Bond Donor Count Confers Superior Solubility in Organic Media

3-Formyl-5-(methoxycarbonyl)benzoic acid contains exactly one hydrogen bond donor (the free carboxylic acid proton) as determined by ACD/Labs structural analysis . In contrast, 5-formylisophthalic acid contains two hydrogen bond donors from its two free carboxylic acid groups [1]. This reduction in H-bond donor capacity directly influences solubility behavior: the target compound exhibits greater solubility in moderately polar aprotic solvents (e.g., THF, DCM, ethyl acetate) commonly employed in organic synthesis, while maintaining sufficient polarity (PSA = 81 Ų) for aqueous workup compatibility .

Solubility Hydrogen bonding Formulation

Validated Precursor Relationship: Direct Hydrolysis to 5-Formylisophthalic Acid Demonstrated

Literature documentation confirms that 3-formyl-5-(methoxycarbonyl)benzoic acid serves as a direct synthetic precursor to 5-formylisophthalic acid via methyl ester hydrolysis [1]. In a documented reaction protocol, the target compound was reacted in tetrahydrofuran for 32.0 hours to generate 5-formylisophthalic acid, demonstrating the quantitative conversion of the protected monoester to the fully deprotected diacid [2]. This validated transformation pathway confirms that procurement of the monoester provides access to both the protected and deprotected forms through a single, well-characterized hydrolysis step.

Hydrolysis Deprotection Synthetic intermediate

Commercially Validated Purity Standards Enable Reproducible Procurement Decisions

Commercial suppliers provide 3-formyl-5-(methoxycarbonyl)benzoic acid at two established purity tiers: 95% minimum specification and 98% standard purity . The 98% grade includes batch-specific quality documentation including NMR, HPLC, and GC analytical reports . This purity benchmarking enables procurement decisions aligned with experimental sensitivity requirements. Notably, isophthalic acid derivatives with unprotected carboxylic acids are more prone to dimerization and oligomerization during storage, whereas the mono-protected structure of the target compound provides enhanced shelf stability .

Purity specification Quality control Reproducibility

Isomeric Purity: Regiospecific 3,5-Substitution Pattern Confirmed by SMILES

The unambiguous 1-carboxylic acid, 3-methoxycarbonyl, 5-formyl substitution pattern of 3-formyl-5-(methoxycarbonyl)benzoic acid is definitively established by its canonical SMILES representation: COC(=O)c1cc(cc(c1)C(=O)O)C=O . This regiospecific arrangement is critical for applications requiring precise spatial orientation of functional groups, such as metal-organic framework (MOF) ligand design or polymer crosslinking. In contrast, isophthalic acid derivatives lacking the formyl group or bearing alternative substitution patterns (e.g., 4-formyl isomers) introduce distinct geometric constraints that alter binding geometry and material properties .

Regiochemistry Isomeric purity Structural verification

3-Formyl-5-(methoxycarbonyl)benzoic Acid: Evidence-Backed Procurement Scenarios for Research and Development


Sequential Heterobifunctional Conjugate Synthesis Requiring Orthogonal Carboxylate Reactivity

When synthetic routes demand attachment of two distinct molecular entities to an isophthalate core in a controlled, sequential manner—for example, conjugating a targeting ligand to the free carboxylic acid followed by fluorophore attachment to the methyl ester after deprotection—3-formyl-5-(methoxycarbonyl)benzoic acid is the optimal procurement choice. The orthogonal reactivity (pKa 3.48 ± 0.10 for the free acid; methyl ester stable under coupling conditions) eliminates the 1–2 protection/deprotection steps required when using 5-formylisophthalic acid, directly reducing synthetic complexity and improving overall yield [1].

Metal-Organic Framework (MOF) Ligand Design Requiring Precise 120° Angular Geometry

For MOF synthesis where linker geometry dictates pore architecture and gas adsorption properties, the regiospecific 1-carboxylic acid, 3-methoxycarbonyl, 5-formyl substitution pattern provides a defined 120° angular orientation with the formyl group positioned at the apex [1]. This geometry, confirmed by canonical SMILES analysis (COC(=O)c1cc(cc(c1)C(=O)O)C=O), offers predictable coordination behavior that symmetric diacid or diester analogs cannot replicate due to their different spatial arrangements or lack of formyl functionality . The increased LogP (1.81 vs. 0.4) also facilitates ligand solubility in organic solvents during MOF solvothermal synthesis .

Synthetic Route Development Requiring Access to Both Mono-Protected and Fully Deprotected Forms

Laboratories developing synthetic routes to isophthalate-derived pharmacophores can procure 3-formyl-5-(methoxycarbonyl)benzoic acid as a single inventory item that provides access to both protected and deprotected forms. Documented reaction protocols demonstrate quantitative conversion to 5-formylisophthalic acid via methyl ester hydrolysis in THF over 32.0 hours [1]. This validated precursor relationship eliminates the need to stock both the monoester and diacid separately, reducing procurement complexity and enabling on-demand access to either form based on experimental requirements.

Organic Synthesis Requiring Improved Solubility in Moderately Polar Aprotic Media

For reactions conducted in THF, DCM, or ethyl acetate—solvents commonly employed in amide coupling, esterification, and organometallic transformations—3-formyl-5-(methoxycarbonyl)benzoic acid offers superior handling characteristics compared to 5-formylisophthalic acid. The reduced hydrogen bond donor count (1 vs. 2) and lower polar surface area (81 Ų vs. 91.7 Ų) enhance solubility in these media [1]. Additionally, the increased LogP (1.81 vs. 0.4) facilitates more efficient extraction into organic phases during aqueous workup, improving recovery yields .

Technical Documentation Hub

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